Evidence Dimension 1: Molecular Descriptor-Driven Potency Differentiation in Leishmanicidal Activity Assays
In a SAR study of quinoline derivatives against Leishmania, the presence of a chlorine atom at the 8-position was identified as a key structural descriptor for enhancing leishmanicidal activity. While the specific IC50 of 3,8-dichloro-6-methylquinolin-4-amine was not reported in the primary study, a closely related analog with an 8-chloro substituent (and lacking the 3-chloro group) demonstrated an IC50 value of 15.2 µM against L. infantum promastigotes [1]. The addition of the 3-chloro substituent in the target compound is predicted to further modulate electronic density on the quinoline ring, a parameter known to correlate with improved potency in this class [2].
| Evidence Dimension | In vitro antiparasitic activity |
|---|---|
| Target Compound Data | Predicted to be ≤15.2 µM (based on SAR) [1] |
| Comparator Or Baseline | 8-chloro-6-methylquinolin-4-amine analog (IC50 = 15.2 µM against L. infantum promastigotes) |
| Quantified Difference | ≥0 (Predicted equipotent or more potent) |
| Conditions | In vitro assay against Leishmania infantum promastigotes |
Why This Matters
This data positions the compound as a critical tool for exploring the SAR of 8-chloroquinolines and optimizing new antileishmanial leads, a therapeutic area with high unmet medical need.
- [1] Silva, E. J. G., Souza, A. B., Passero, L. F. D., Laurenti, M. D., Ferreira, G. M., Fujii, D. G. V., Trossini, G. H. G., & Raminelli, C. (2018). Synthesis, leishmanicidal activity, structural descriptors and structure–activity relationship of quinoline derivatives. Future Medicinal Chemistry. doi:10.4155/fmc-2018-0124 View Source
- [2] Rangelov, M. A., Vayssilov, G. N., Yomtova, V. M., & Petkov, D. D. (2005). The role of chlorine substitution in the electronic properties and biological activity of 4-aminoquinolines. Organic & Biomolecular Chemistry, 3(5), 737–744. View Source
